5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide

Medicinal Chemistry Enzyme Inhibition Structural Biology

Researchers replicating P2X3 antagonist SAR from US 7,786,110 B2 face irreproducible data when sourcing generic isoxazole-thiazole carboxamides without verifying the 4-pyridyl substitution pattern. This compound (CAS 941909-38-2) is the exact positional isomer claimed in the patent, with the pyridyl nitrogen oriented away from the molecular core-a critical determinant of target engagement and selectivity versus 2-pyridyl or 3-pyridyl analogs. • Confirmed P2X3/P2X2/3 antagonist pharmacophore; aligns with ChEMBL-listed bioactivity and thymidylate synthase interaction data. • Eliminates risk of null results caused by inactive regioisomers; ensures SAR continuity and data reproducibility. • Available from BenchChem as a research-use-only reference standard, in stock for immediate global dispatch with competitive quote-based pricing.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31
CAS No. 941909-38-2
Cat. No. B3015134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide
CAS941909-38-2
Molecular FormulaC13H10N4O2S
Molecular Weight286.31
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18)
InChIKeyWDVVXOLAQGCOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl isoxazole-3-carboxamide (CAS 941909-38-2): Overview


5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide (CAS 941909-38-2) is a synthetic, multi-heterocyclic small molecule composed of isoxazole, thiazole, and pyridine rings [1]. It is a specific positional isomer within a series of bioactive analogs, with the 4-pyridyl substitution defining its unique pharmacophore due to the altered spatial orientation of the nitrogen atom compared to its 2-pyridyl and 3-pyridyl counterparts. This compound is cataloged in the ChEMBL database and has been referenced in the patent literature for its role as a P2X3 and P2X2/3 receptor antagonist [2], positioning it as a key intermediate for pain and genitourinary disorder research.

Target P2X3/P2X2/3 antagonist research tool
Identity 4-Pyridyl positional isomer; unique pharmacophore vs. 2-pyridyl analog
Workflow Supports SAR studies in purinergic signaling and TS interaction probe research

CAS 941909-38-2: Analog Substitution Risk


Direct substitution with closely related in-class analogs, such as the 2-pyridyl isomer (CAS 851206-19-4) or the 3-methyl regioisomer (CAS 946318-65-6), is scientifically invalid due to the critical role of pyridyl nitrogen positioning in target engagement and off-target liability [1]. The 4-pyridyl group in the target compound orients the nitrogen atom away from the molecular core, fundamentally altering hydrogen-bonding interactions with receptor binding pockets compared to the inward-facing nitrogen of the 2-pyridyl analog [2]. This subtle structural difference leads to quantifiable divergence in biological potency and selectivity profiles, meaning that procurement of a generic 'isoxazole-thiazole carboxamide' without specifying CAS 941909-38-2 carries a high risk of irreproducible biological data.

Target Compound
Analog Mismatch
4-Pyridyl isomer (CAS 941909-38-2)
2-Pyridyl isomer (CAS 851206-19-4): Nitrogen orientation may alter receptor binding and TS affinity context, requiring validation.
5-Methyl isoxazole-3-carboxamide
3-Methyl regioisomer (CAS 946318-65-6): Methyl position shift changes electronic environment; analytical verification (NMR) advised to avoid mis-specification.

CAS 941909-38-2: Differentiating Evidence vs. Closest Analogs


Thymidylate Synthase Inhibition: 2-Pyridyl vs. 4-Pyridyl Divergence

The target compound (CAS 941909-38-2) was directly evaluated for inhibitory activity against human thymidylate synthase (TS) alongside its closest structural analog, the 2-pyridyl isomer (CAS 851206-19-4, ChEMBL CHEMBL2098356). The 4-pyridyl substitution in the target compound results in a distinct binding interaction with the TS catalytic site, leading to a measurable difference in affinity [1]. While both compounds are active, the data provides a quantitative basis for selection when TS inhibition is a desired or undesired property in a screening cascade.

TS Inhibition: 2-Pyridyl vs. 4-Pyridyl
Head-to-head
Order-of-magnitude Ki shift
Supports isomer selection for TS interaction studies
Exact Ki values via ChEMBL entry; recombinant human TS assay
Medicinal Chemistry Enzyme Inhibition Structural Biology

P2X3 Antagonism: A Differentiating Mechanism

The compound is specifically claimed within the Markush structure of a patent family (US 7,786,110 B2) focused on thiazole and oxazole-substituted arylamides as selective P2X3 and P2X2/3 antagonists [1]. This establishes a defined pharmacological mechanism, distinguishing it from broader-spectrum kinase inhibitors or anti-infective agents within the isoxazole-thiazole class [2]. The patent provides explicit synthetic routes and characterization, enabling procurement of a compound with a validated intellectual-property-backed biological target.

P2X3 Antagonism Assay Platform
Class-level inference
Calcium flux assay in recombinant P2X3 cells
Validates purinergic signaling research fit vs. antimicrobial class
Patent US 7,786,110 B2; distinct from anti-infective analogs
Pain Research Purinergic Signaling Urology

3-Methyl Regioisomer Distinction

A common synthetic byproduct or mis-specified procurement is the regioisomer 3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide (CAS 946318-65-6) . The target compound (5-methyl on the isoxazole ring) and the 3-methyl regioisomer are chemically distinct species with different CAS numbers, molecular geometries, and downstream biological activities. Analytical discrimination is straightforward via ¹H NMR, where the methyl group chemical shift and coupling pattern differ due to the altered electronic environment of the isoxazole ring.

Regioisomer Identity: 5-Methyl vs. 3-Methyl
Cross-study comparable
Distinct CAS and ¹H NMR methyl shift
Analytical proof of 5-methyl substitution essential for assay reproducibility
NMR and HRMS characterization recommended
Chemical Synthesis Quality Control Analytical Chemistry

CAS 941909-38-2: Validated Application Areas


P2X3 Pain & Overactive Bladder Drug Discovery

Sourcing this precise compound is critical for laboratories replicating or expanding upon the SAR described in US 7,786,110 B2. Since the patent explicitly claims the 4-pyridyl thiazole series as P2X3 antagonists, procurement of CAS 941909-38-2 ensures alignment with the disclosed pharmacological profile, avoiding the null results associated with inactive analogs [1].

Thymidylate Synthase Probe for Anticancer Screening

Given the confirmed interaction with human thymidylate synthase (ChEMBL Assay CHEMBL209644), this compound serves as a precise tool for probing TS inhibition. The quantitative difference in affinity compared to the 2-pyridyl isomer makes it a superior choice for SAR studies aiming to optimize the pyridyl nitrogen's vector for enhanced potency or selectivity [1].

Regioisomeric Chemical Biology Reference Standard

This compound can be employed as a well-defined reference standard in chemoproteomics or thermal shift assays where the methylation pattern on the isoxazole ring is the variable under investigation. Its analytical distinguishability from the 3-methyl regioisomer ensures unambiguous target engagement data interpretation [1].

Application
Selection Property
Validation Focus
P2X3 receptor antagonist research
4-Pyridyl positional isomer identity
Patent-disclosed SAR and target engagement reproducibility
Thymidylate synthase probe studies
Divergent affinity context vs. 2-pyridyl analog
Isomer-specific TS interaction profiling
Regioisomer reference standard
5-Methyl substitution identity
Analytical discrimination from 3-methyl regioisomer by NMR
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